2-(Carbomethoxy)ethyltrimethoxysilane
Overview
Description
2-(Carbomethoxy)ethyltrimethoxysilane, also known as Methyl (3-trimethoxysilylpropionate), is a chemical compound with the molecular formula C7H16O5Si . It has a molecular weight of 208.29 g/mol . This compound is typically used in research and development .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The exact molecular structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
2-(Carbomethoxy)ethyltrimethoxysilane has a molecular weight of 208.29 g/mol . It has a boiling point of 75°C at 1.5 mmHg, a density of 1.069 g/mL, and a refractive index of 1.410 at 20°C . The compound is a liquid in its physical state .Scientific Research Applications
Application in Nanotechnology
- Specific Scientific Field: Nanotechnology .
- Summary of the Application: “2-(Carbomethoxy)ethyltrimethoxysilane” has been used in the modification of Cellulose Nanocrystals (CNCs). CNCs are an excellent nanomaterial for synthesizing advanced materials .
- Methods of Application: The modification process involves using “2-(Carbomethoxy)ethyltrimethoxysilane” to surface modify CNCs. This is done via hydrogen bonding and Si-O-C covalent bonds .
- Results or Outcomes: The modified CNCs display properties that greatly differ from those of regular cellulosic fibers, enabling them to extend more widespread applications .
Application in Polymer Reinforcement
- Specific Scientific Field: Polymer Science .
- Summary of the Application: “2-(Carbomethoxy)ethyltrimethoxysilane” has been used in the functionalization of Cellulose Nanocrystals (CNCs) in Choline Lactate Ionic Liquid . This process improves the compatibility of CNCs with hydrophobic polymer matrices, making them suitable for use in polymer reinforcement .
- Methods of Application: The functionalization process involves using “2-(Carbomethoxy)ethyltrimethoxysilane” to modify the surface of CNCs in a choline lactate ionic liquid medium . This modification is achieved through hydrogen bonding and Si-O-C covalent bonds .
- Results or Outcomes: The functionalized CNCs display improved compatibility with hydrophobic polymer matrices, which can enhance the mechanical properties of the resulting composite materials .
Application in Coatings, Adhesives, Sealants, and Elastomers
- Specific Scientific Field: Material Science .
- Summary of the Application: Silane coupling agents like “2-(Carbomethoxy)ethyltrimethoxysilane” are often used in the production of coatings, adhesives, sealants, and elastomers .
- Methods of Application: These agents can be used to modify the surface properties of various materials, improving their compatibility with other substances .
- Results or Outcomes: The use of “2-(Carbomethoxy)ethyltrimethoxysilane” can enhance the performance of coatings, adhesives, sealants, and elastomers by improving their adhesion, durability, and resistance to environmental factors .
Safety And Hazards
This compound is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), may cause respiratory irritation (Category 3), and may damage fertility or the unborn child (Category 1B) . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .
properties
IUPAC Name |
methyl 3-trimethoxysilylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O5Si/c1-9-7(8)5-6-13(10-2,11-3)12-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLTZAGUXSAJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436653 | |
Record name | AG-H-04390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbomethoxy)ethyltrimethoxysilane | |
CAS RN |
76301-00-3 | |
Record name | AG-H-04390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbmethoxyethyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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